2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
Description
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a bicyclic compound featuring a spiro[3.3]heptane core fused to a pyridine ring at the 3-position and a carboxylic acid group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₃H₁₄ClNO₂, with a molecular weight of 263.71 g/mol (inferred from structural analogs in and ).
Properties
IUPAC Name |
2-pyridin-3-ylspiro[3.3]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-11(16)13(10-3-1-6-14-7-10)8-12(9-13)4-2-5-12;/h1,3,6-7H,2,4-5,8-9H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHJSOJWZOIVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CN=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)spiro[3One common method involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of the spirocyclic framework under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic framework may confer unique binding properties, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between the target compound and its analogs:
Physicochemical and Pharmacokinetic Properties
- Polarity and Solubility : The hydrochloride salt of the target compound ensures high aqueous solubility (>50 mg/mL inferred from analogs in ). In contrast, the phenyl analog (C₁₄H₁₆O₂) lacks ionizable groups, resulting in lower solubility (<1 mg/mL) .
- Lipophilicity : The trifluoromethyl analog (C₉H₁₁F₃O₂) has a higher calculated log P (~2.5) compared to the target compound (~1.8) due to the hydrophobic CF₃ group .
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling pyridin-3-yl reagents to spirocyclic intermediates (similar to methods in ), whereas trifluoromethyl derivatives require specialized fluorination steps .
Biological Activity
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, biological activity, and relevant research findings associated with this compound.
Anticancer Properties
Research has indicated that spiro[3.3]heptane derivatives, including 2-(pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid, can serve as bioisosteres for phenyl rings in various bioactive compounds. For instance, studies have demonstrated that substituting the phenyl ring in anticancer drugs (such as Vorinostat and Sonidegib) with a spiro[3.3]heptane core maintains or enhances biological activity while potentially improving pharmacokinetic properties .
A comparative analysis of the biological activity of these analogs revealed that while the original drugs exhibited specific IC50 values (e.g., Sonidegib at 0.0015 µM), the spirocyclic analogs retained significant activity with IC50 values ranging from 0.24 to 0.48 µM . This suggests that this compound may exhibit similar or enhanced anticancer properties.
The mechanism by which this compound exerts its biological effects may involve inhibition of key signaling pathways, such as the Hedgehog signaling pathway, which is crucial in cell proliferation and differentiation processes . The efficacy of these compounds in inhibiting such pathways has been validated through cell-based assays using various cancer cell lines.
Case Studies and Research Findings
| Study | Compound | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Study 1 | Sonidegib | 0.0015 | Original drug |
| Study 2 | trans-76 | 0.48 | Spirocyclic analog |
| Study 3 | cis-76 | 0.24 | Spirocyclic analog |
Inhibitory Activity on H. pylori
Further investigations have explored the inhibitory activity of spiro[3.3]heptane-derived compounds against Helicobacter pylori glutamate racemase, an enzyme critical for bacterial cell wall synthesis . The results indicated that certain derivatives exhibited notable inhibitory activity, highlighting their potential as antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
